(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride
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Overview
Description
“(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride”, also known as AISF, is a shelf-stable, crystalline reagent . It is used for the synthesis of fluorosulfates and sulfamoyl fluorides via reaction with phenol and amine nucleophiles .
Synthesis Analysis
AISF is synthesized by adding acetanilide dropwise to a refluxing solution of (diacetoxyiodo)benzene and lithium bis(fluorosulfonyl)imide in 1,2-dichloroethane (DCE) .Molecular Structure Analysis
The molecular formula of AISF is C8H8F2N2O5S2 . It has a molecular weight of 314.29 .Chemical Reactions Analysis
AISF is used in the synthesis of fluorosulfates and sulfamoyl fluorides . It reacts with phenol and amine nucleophiles . It is a convenient alternative to the toxic sulfuryl fluoride gas traditionally required for installation of the valuable -SO2F functional group .Physical and Chemical Properties Analysis
AISF is a crystalline reagent . It is available in the form of powder or crystals . The melting point of AISF is between 146-149°C .Scientific Research Applications
Synthesis and Application in Chemical Biology
The compound has been used as a key reagent in the synthesis of sulfur(VI) fluorides. Its utility is demonstrated in the synthesis of a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. A significant advancement in this field is the introduction of a crystalline, shelf-stable reagent for the synthesis of these compounds, enhancing the ease and safety of their production (Zhou et al., 2018).
Development in Fluorosulfonylation Methods
Recent research efforts have been directed toward developing new methods for the synthesis of sulfonyl fluorides, given their growing importance in chemical biology and drug discovery. Radical fluorosulfonylation, particularly of alkenes and alkynes, has been a focus, expanding the toolkit available for synthesizing these compounds (Nie & Liao, 2021). Similarly, the development of a radical fluorosulfonylation reaction based on fluorosulfonyl radicals generated under photoredox conditions has opened up new possibilities for synthesizing alkenyl sulfonyl fluorides (Nie et al., 2020).
Catalytic Decarboxylative Fluorosulfonylation
A novel approach for converting aliphatic carboxylic acids to sulfonyl fluorides has been developed. This method, which involves catalytic decarboxylative fluorosulfonylation, utilizes simple preactivation as aldoxime esters and is facilitated by energy-transfer-mediated photocatalysis (Chen et al., 2022).
Advancements in Regioselective Synthesis
The compound's potential in regioselective synthesis is highlighted by its use in the preparation of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride. This method extends to various sulfonates, sulfonamides, and sulfonic acid derivatives, which are otherwise challenging to access (Thomas & Fokin, 2018).
New classes of sulfonyl fluoride hubs have been introduced, such as β-chloro alkenylsulfonyl fluorides, through radical chloro-fluorosulfonyl difunctionalization of alkynes. These molecules have diverse reactivities and have paved the way for synthesizing a wide range of sulfonyl fluorides (Nie et al., 2021).
Mechanism of Action
Target of Action
The primary targets of AISF are phenol and amine nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive species that donate an electron pair to form a chemical bond.
Mode of Action
AISF interacts with its targets (phenol and amine nucleophiles) through a process known as fluorosulfurylation . This reaction leads to the synthesis of fluorosulfates and sulfamoyl fluorides . The resulting compounds have a valuable -SO2F functional group .
Biochemical Pathways
The reaction of aisf with phenol and amine nucleophiles suggests its involvement in the synthesis of fluorosulfates and sulfamoyl fluorides . These compounds can be used in various biochemical applications, including the preparation of synthetic precursors, chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .
Result of Action
The molecular and cellular effects of AISF’s action primarily involve the synthesis of fluorosulfates and sulfamoyl fluorides . These compounds, characterized by the -SO2F functional group, have wide utility in various biochemical applications .
Action Environment
AISF is a bench-stable solid that can be stored and utilized at room temperature . It decomposes at temperatures above its melting point, so heating above 140 °c should be avoided . This suggests that the action, efficacy, and stability of AISF can be influenced by environmental factors such as temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMIWAIOWMUFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172794-56-6 |
Source
|
Record name | [(4-acetamidophenyl)(fluorosulfonyl)amino]sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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